6-Methylmorpholine-2-carboxylic acid
Overview
Description
6-Methylmorpholine-2-carboxylic acid is a chemical compound that belongs to the morpholine family. It has gained significant attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of morpholines, including 6-Methylmorpholine-2-carboxylic acid, often involves starting materials such as 1,2-amino alcohols, aziridines, and epoxides. A common method includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . Another approach involves the intramolecular Mitsunobu reaction and Cs₂CO₃-mediated cyclization .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often incorporate transition metal catalysis and stereoselective synthesis to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism by which 6-Methylmorpholine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. It shows action by central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This interaction can lead to various biological effects, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar structure but lacking the carboxylic acid group.
2-Methylmorpholine: Similar to 6-Methylmorpholine-2-carboxylic acid but with a different substitution pattern.
4-Methylmorpholine: Another analog with the methyl group in a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and functionalization, making it a versatile compound in various applications .
Properties
IUPAC Name |
6-methylmorpholine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJYZZFUJQPJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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